(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
Overview
Description
“(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 . It is also known as Benzyl (3r,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and two hydroxy groups attached to the 3rd and 4th carbon atoms of the ring .Scientific Research Applications
Structural Analysis and Derivative Synthesis
X-ray studies have highlighted the structural characteristics and orientation of similar compounds, such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives, emphasizing the significance of molecular packing driven by hydrogen bonds in their crystal structures. This insight is crucial for understanding the behavior and potential applications of structurally related compounds, including (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate (Didierjean et al., 2004).
Intermediate for Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, is crucial in the production of crizotinib, highlighting the compound's role in the synthesis of important pharmaceuticals (Kong et al., 2016).
Asymmetric Synthesis and Chemical Transformations
Efficient and practical asymmetric synthesis methods have been developed for derivatives of this compound, demonstrating its utility as an intermediate in the synthesis of complex molecules, such as nociceptin antagonists. These synthesis methods include key steps like diastereoselective reduction and isomerization, proving the compound's versatility in chemical transformations (Jona et al., 2009).
Synthesis of Piperidine Derivatives
The compound and its derivatives serve as promising synthons for the preparation of diverse piperidine derivatives, an important class of compounds in medicinal chemistry. The synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone highlights the compound's role in the generation of piperidine-based structures (Moskalenko & Boev, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASTZDEVUUDKP-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129491 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate | |
CAS RN |
188866-45-7 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188866-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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